molecular formula C15H18N2O4S B2408933 methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate CAS No. 1706224-61-4

methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate

Cat. No. B2408933
CAS RN: 1706224-61-4
M. Wt: 322.38
InChI Key: LCKUEDHIJKCGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate, also known as AZD-9164, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of natural products with diverse biological activities. Researchers have directed their efforts toward stereoselective preparation of this basic structure. Notably, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes starting from achiral tropinone derivatives .

Drug Discovery and Medicinal Chemistry

The 8-azabicyclo[3.2.1]octane motif has significant potential in drug discovery. Its unique structure makes it an attractive scaffold for designing novel compounds. Researchers explore its use as a key synthetic intermediate in total synthesis, aiming to develop new drugs or optimize existing ones .

Asymmetric Cycloadditions

Recent advancements involve asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone. These reactions yield optically active 8-oxabicyclo[3.2.1]octanes, demonstrating the compound’s utility in enantioselective transformations .

properties

IUPAC Name

methyl N-[4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-21-15(18)16-11-5-9-14(10-6-11)22(19,20)17-12-3-2-4-13(17)8-7-12/h2-3,5-6,9-10,12-13H,4,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKUEDHIJKCGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.